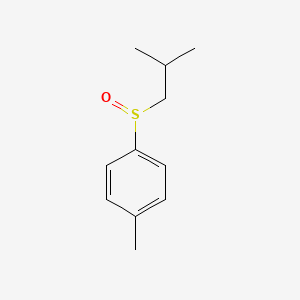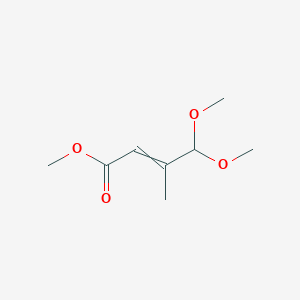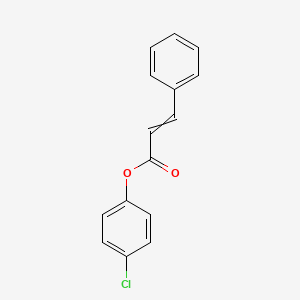
2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester typically involves the esterification of 2-propenoic acid with 4-chlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-propenoic acid and 4-chlorophenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using amines under mild heating conditions.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 4-chlorophenol.
Reduction: The corresponding alcohol.
Substitution: Amides formed from the reaction with amines.
Applications De Recherche Scientifique
2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical reactions.
Industry: The ester is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester can be compared with other similar esters, such as:
2-Propenoic acid, 3-phenyl-, methyl ester: This ester has a similar structure but with a methyl group instead of a 4-chlorophenyl group.
2-Propenoic acid, 3-phenyl-, ethyl ester: This ester has an ethyl group instead of a 4-chlorophenyl group.
2-Propenoic acid, 3-phenyl-, pentyl ester: This ester has a pentyl group instead of a 4-chlorophenyl group.
The uniqueness of this compound lies in the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other esters.
Propriétés
Numéro CAS |
73789-34-1 |
|---|---|
Formule moléculaire |
C15H11ClO2 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
(4-chlorophenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H11ClO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H |
Clé InChI |
CZAZTALFKHKAKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


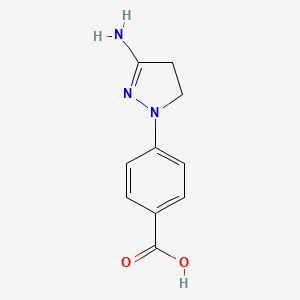
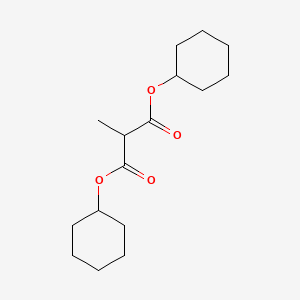
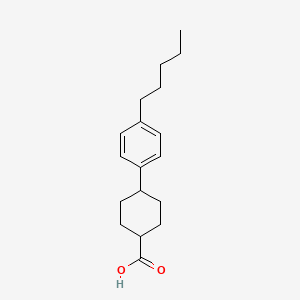


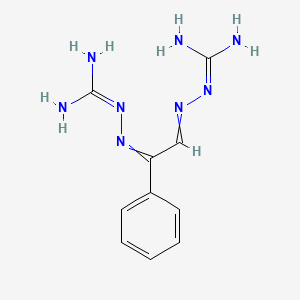
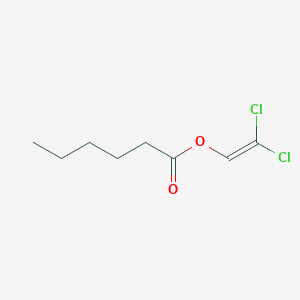
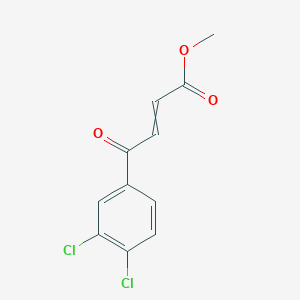
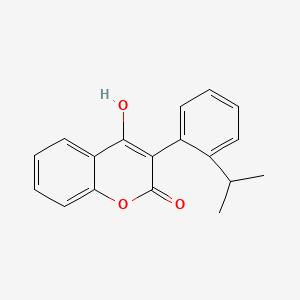
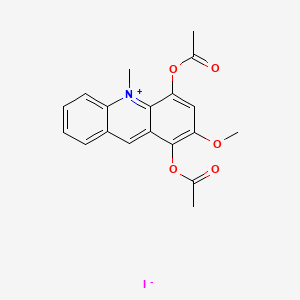
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)

